[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol
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Overview
Description
[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol is an organic compound characterized by the presence of ethoxymethyl and methoxyphenyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol typically involves the reaction of 2-(ethoxymethyl)phenol with bis(4-methoxyphenyl)methanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection and deprotection sequences.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with similar structural features and applications.
Uniqueness
What sets [2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structural features make it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
6315-85-1 |
---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[2-(ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C24H26O4/c1-4-28-17-18-7-5-6-8-23(18)24(25,19-9-13-21(26-2)14-10-19)20-11-15-22(27-3)16-12-20/h5-16,25H,4,17H2,1-3H3 |
InChI Key |
XLEOZYMEMDPPFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=CC=C1C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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